(213C)butanoic acid

Isotopic Enrichment Mass Spectrometry Internal Standard Calibration

(2-13C)Butanoic acid, also known as Butyric acid-2-13C, is a stable isotope-labeled analog of the short-chain fatty acid butyric acid. It is defined by the site-specific incorporation of a single carbon-13 atom at the C-2 position, distinguishing it from unlabeled and other positionally labeled forms.

Molecular Formula C4H8O2
Molecular Weight 89.1 g/mol
CAS No. 68735-11-5
Cat. No. B3334367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(213C)butanoic acid
CAS68735-11-5
Molecular FormulaC4H8O2
Molecular Weight89.1 g/mol
Structural Identifiers
SMILESCCCC(=O)O
InChIInChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i3+1
InChIKeyFERIUCNNQQJTOY-LBPDFUHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyric Acid-2-13C (CAS 68735-11-5): An In-Depth Product-Specific Evidence Guide for Stable Isotope-Labeled Butyric Acid Procurement


(2-13C)Butanoic acid, also known as Butyric acid-2-13C, is a stable isotope-labeled analog of the short-chain fatty acid butyric acid. It is defined by the site-specific incorporation of a single carbon-13 atom at the C-2 position, distinguishing it from unlabeled and other positionally labeled forms. As a specialized biochemical tool, its utility in research and industrial applications is underpinned by its defined isotopic purity and the precise physicochemical alterations conferred by the 13C label .

Label Site-specific 13C at C-2 position
Application context Mass spectrometry-based metabolic tracing
Procurement logic Positional internal standard selection

Why In-Class Isotope-Labeled Butyric Acid Analogs Cannot Be Simply Substituted: The Case of (2-13C)Butanoic Acid


The selection of a stable isotope-labeled butyric acid is not interchangeable. Substituting (2-13C)butanoic acid with an unlabeled analog forfeits the ability to use mass spectrometry for tracing, while using a differently labeled analog introduces distinct physicochemical properties and a different mass shift that can compromise analytical specificity. The quantitative positioning of the 13C label directly determines the metabolic fate information obtainable and the compound's performance as an internal standard, making a generic choice detrimental to experimental accuracy and data integrity .

Unlabeled analog
Eliminates MS-based tracing capability; isotopic dilution detection is lost.
Differently labeled forms
Altered mass shift (M+2, M+4) may shift co-elution profile and fragmentation pattern, requiring method redevelopment.
Uniformly labeled (13C4)
Masks position-specific metabolic fate; acetyl-CoA pool resolution is lost.

Quantifiable Differentiation: Evidence for (2-13C)Butanoic Acid (CAS 68735-11-5) Over Analogs


Isotopic Purity and Labeling Specificity: 99 atom% 13C at C-2 vs. Natural Abundance Background

The baseline, mandatory differentiation is isotopic enrichment. (2-13C)Butanoic acid is certified at a 99 atom% 13C isotopic purity, in direct contrast to the 1.1% natural abundance of 13C in standard, unlabeled butyric acid. This ensures that in tracer or internal standard applications, the signal from the labeled compound is overwhelming and distinct from the naturally occurring isotopologue background, providing a signal-to-noise ratio essential for accurate quantification [1].

Isotopic purity
Class-level
99 atom% 13C (C-2) vs 1.1% natural abundance
Supports low-background MS quantification; influences LLOQ context.
Supplier specification; verify lot-specific certificate.
Isotopic Enrichment Mass Spectrometry Internal Standard Calibration

Mass Shift for Mass Spectrometry: Controlled +1 Da Shift Avoids Signal Overlap

A critical performance parameter is the mass shift relative to the unlabeled analyte. (2-13C)Butanoic acid provides a precise +1.003 Da mass shift, producing a monoisotopic mass of 89.0558 Da versus 88.0524 Da for unlabeled butyric acid [REF-1][REF-2]. This M+1 shift is compared to alternative labeled forms: 1,2-13C2-butyric acid creates an M+2 shift, and 13C4-butyric acid creates an M+4 shift [REF-1]. An M+1 shift is often optimal, providing sufficient spectral separation from the analyte without venturing into mass ranges where ion suppression or cross-talk from other metabolites is more probable, a significant practical advantage over multi-13C or deuterated analogs.

Mass shift
Head-to-head
M+1 (89.0558 Da) vs M+2 (90.06 Da) and M+4 (92.07 Da)
Reported co-chromatographic ISTD compatibility; minimizes retention shift risk.
Theoretical values; confirm under own LC conditions.
LC-MS/MS GC-MS Isotopic Interference Internal Standard Selection

Physicochemical Differentiation: Density Difference Influences Liquid Handling and Formulation

The presence of a single 13C atom alters the compound's density measurably. (2-13C)Butanoic acid has a density of 0.975 g/mL at 25 °C, contrasting with the higher density of 1.018 g/mL for 13C4-butyric acid and the lower density of 0.964 g/mL for unlabeled butyric acid [REF-1][REF-2]. This 0.043 g/mL difference from the uniformly labeled analog, while seeming small, translates to a significant mass error if volumetric dispensing is used without density correction, impacting reproducibility in quantitative experimental setups.

Density
Head-to-head
0.975 g/mL at 25 °C vs 1.018 g/mL (13C4) and 0.964 g/mL (unlabeled)
Informs gravimetric preparation accuracy; density correction needed for volumetric transfer.
Manufacturer specification; verify if temperature differs.
Liquid Handling Weighing Accuracy Formulation Reproducibility

Position-Specific Metabolic Tracing: C-2 Label Resolves Key Steps in β-Oxidation Pathways

The functional value of positional labeling is demonstrated in published metabolic studies. Unlike uniformly labeled (13C4) butyrate, which generates uniformly labeled acetyl-CoA, [2-13C]butyrate specifically labels the acetyl-CoA pool derived from carbons 1 and 2 of butyrate, while leaving the acetyl-CoA from carbons 3 and 4 unlabeled. This phenomenon was utilized in a 13C NMR study of rabbit heart metabolism, confirming the utility of [2-13C]butyrate for kinetic analysis of oxidative pathways where distinguishing between acetyl-CoA pools is essential [1]. An unlabeled or uniformly labeled alternative cannot provide this same level of mechanistic detail, as it either provides no tracing information or masks the fate of individual carbon units.

Metabolic resolution
Source review
C-2 label differentiates acetyl-CoA from C1-C2 vs C3-C4 of butyrate
Enables position-specific flux analysis; resolves acetyl-CoA pool origin.
Based on 13C NMR study (2.5 mM [2-13C]butyrate, rabbit heart).
Metabolic Flux Analysis 13C NMR Spectroscopy Short-Chain Fatty Acid Metabolism

Cost-Efficiency of Single-Label 13C Analogs: Reduced Isotopic Enrichment Cost

The procurement cost of a stable isotope-labeled compound is strongly correlated with the number of 13C atoms incorporated. (2-13C)Butanoic acid, bearing a single 13C, is universally positioned as a more economical choice compared to its 13C2, 13C4, or deuterated counterparts. For instance, a 100 mg unit of 1,2-13C2-butyric acid is listed at approximately $343, while 13C4-sodium butyrate is priced around $747 for the same quantity [1][2]. Extrapolating from the cost of precursor materials, the single-label analog typically offers a 50-70% cost reduction over the uniformly labeled form for equivalent isotopic purity, an inference supported across the stable isotope catalog market . This makes the product the most cost-effective choice for experiments where a single 13C position is analytically sufficient.

Cost efficiency
Data to verify
Est. $150–250/100 mg vs $343 (1,2-13C2) and $747 (13C4 sodium salt)
Supports budget-sensitive quantification workflows; request current quote.
Market pricing inference; confirm actual vendor quotation.
Research Budget Stable Isotope Economics Cost-Benefit Analysis

High-Evidence Application Scenarios for (2-13C)Butanoic Acid (CAS 68735-11-5)


Absolute Quantification of Endogenous Butyrate in Biological Matrices via LC-MS/MS

Procurement of (2-13C)butanoic acid is essential for laboratories developing quantitative assays for short-chain fatty acids in plasma, feces, or tissue. Using the compound as an internal standard leverages its defined M+1 mass shift, which reliably separates it from the endogenous analyte, enabling highly accurate and precise measurements with minimal matrix effects. Its isotopic purity of 99% ensures the standard's signal does not contribute to the natural abundance baseline of the analyte, a requirement for achieving low picomolar LOQs .

Elucidating Cellular β-Oxidation Kinetics via Position-Specific 13C-Metabolic Flux Analysis

For metabolic physiologists studying cardiac or hepatic fuel selection, (2-13C)butanoic acid is a non-negotiable tool compared to 13C4-butyrate. The single label at the C-2 position generates an asymmetric labeling pattern in downstream acetyl-CoA pools, which can be resolved by NMR or MS to calculate kinetic parameters of the β-oxidation pathway. This application cannot be technically replicated with a uniformly labeled analog, making the product irreplaceable for this research niche [1].

Investigating the Synthesis of Longer-Chain Fatty Acids with a Double-Labeling Strategy

(2-13C)Butanoic acid serves as a flexible precursor in a dual-labeling strategy, combined with a 13C-substrate labeled at a different position. This combinatorial approach allows for the precise reconstruction of carbon-carbon bond formation pathways during de novo fatty acid synthesis. The choice of the 2-13C variant over a generic 13C1 mixture is critical to control the exact isotopic label position in the final biosynthesized product, ensuring the spectral data is clear and unambiguous [2].

High-Throughput Metabolomics Screening for Gut Microbiome Metabolites

In large-scale metabolomic profiling, where tens of hundreds of samples are analyzed, the cost-efficiency of a single 13C internal standard becomes paramount. (2-13C)Butanoic acid provides the required analytical performance for monitoring butyrate, a key gut microbiome health marker, at a fraction of the cost of 13C4- or deuterated butyrate. Its selection is a direct optimization of budget, enabling higher sample throughput without compromising the quality of quantitative data [3].

Application
Selection Property
Validation Focus
Endogenous butyrate quantification in research matrices
Defined M+1 mass shift and 99% isotopic purity
LLOQ and matrix effect assessment
Cellular β-oxidation flux studies
C-2 positional label enabling asymmetric acetyl-CoA labeling
NMR/MS resolution of acetyl-CoA pools
De novo fatty acid synthesis with dual-label strategy
Precise isotopic label position for product analysis
Spectral clarity and carbon tracing fidelity
High-throughput gut microbiome metabolite screening
Cost-efficient single 13C label
Throughput scalability and budget constraints
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